molecular formula C13H23N3O2 B14898518 (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol

(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol

Cat. No.: B14898518
M. Wt: 253.34 g/mol
InChI Key: DVBUWSVKWMBDPS-UHFFFAOYSA-N
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Description

(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-isobutyl-1,2,4-oxadiazole with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring .

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .

Industry

Industrially, the compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1-((3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)methanol exhibits unique properties due to the presence of both the oxadiazole ring and the piperidine moiety. This combination enhances its chemical reactivity and potential biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

[1-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol

InChI

InChI=1S/C13H23N3O2/c1-10(2)7-12-14-13(18-15-12)8-16-5-3-11(9-17)4-6-16/h10-11,17H,3-9H2,1-2H3

InChI Key

DVBUWSVKWMBDPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NOC(=N1)CN2CCC(CC2)CO

Origin of Product

United States

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